Pannarol
Description
Introduction to Pannarol: Chemical Identity and Context
Nomenclature and Molecular Characterization
International Union of Pure and Applied Chemistry Name and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the official designation as 3,9-dimethyldibenzofuran-1,7-diol. This nomenclature precisely indicates the structural arrangement of functional groups within the dibenzofuran framework, specifically highlighting the presence of two methyl substituents at positions 3 and 9, coupled with hydroxyl groups at positions 1 and 7. The compound belongs to the broader classification of dibenzofurans, which are organic heterotricyclic compounds characterized by a fused benzene-furan-benzene ring system.
The systematic classification places this compound within the hierarchy of organic compounds as follows: it represents an organic heterocyclic compound that further subdivides into organic heteropolycyclic compounds, specifically categorized as an organic heterotricyclic compound within the dibenzofuran family. This classification system reflects the compound's structural complexity and its relationship to other naturally occurring dibenzofuran derivatives. The dibenzofuran skeleton serves as the foundational framework for numerous bioactive natural products, with this compound representing a hydroxylated and methylated derivative of this core structure.
Molecular Formula and Structural Isomerism
This compound exhibits the molecular formula C₁₄H₁₂O₃, corresponding to a molecular weight of 228.24 grams per mole. The structural composition includes fourteen carbon atoms, twelve hydrogen atoms, and three oxygen atoms, arranged in a specific dibenzofuran configuration that confers unique chemical and physical properties to the compound. The exact mass has been determined as 228.078644241 daltons through high-resolution mass spectrometry analysis.
The structural analysis reveals specific stereochemical characteristics that distinguish this compound from other dibenzofuran derivatives. The compound demonstrates zero rotatable bonds, indicating a rigid molecular framework that contributes to its stability and specific three-dimensional conformation. The topological polar surface area measures 53.6 Ångströms squared, reflecting the polar characteristics contributed by the hydroxyl functional groups. The compound contains seventeen heavy atoms and exhibits zero formal charge, with computational analysis indicating a complexity score of 293.
Table 1: Molecular Properties of this compound
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 228.24 g/mol | PubChem 2.1 |
| Exact Mass | 228.078644241 Da | PubChem 2.1 |
| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 |
| XLogP3-AA | 3.7 | XLogP3 3.0 |
| Topological Polar Surface Area | 53.6 Ų | Cactvs 3.4.8.18 |
Synonyms and Registry Identifiers
This compound is recognized through multiple database systems and chemical registries, each providing specific identification codes that facilitate scientific communication and research coordination. The Chemical Abstracts Service registry maintains comprehensive records, while the PubChem database assigns the compound identification number 12313947. The ChEBI database, which specializes in biologically relevant chemical entities, designates this compound under the identifier CHEBI:144287.
The International Chemical Identifier system provides a standardized representation through the InChI string: InChI=1S/C14H12O3/c1-7-3-10(16)14-11(4-7)17-12-6-9(15)5-8(2)13(12)14/h3-6,15-16H,1-2H3. The corresponding InChIKey, AXWZWBNCJWJORZ-UHFFFAOYSA-N, serves as a compressed version for database searching and computational applications. The Simplified Molecular Input Line Entry System representation appears as CC1=CC(=C2C(=C1)OC3=C2C(=CC(=C3)O)C)O, providing a linear notation that describes the molecular structure.
Wikidata maintains a dedicated entry for this compound under the identifier Q106042122, facilitating cross-referencing with other knowledge databases and semantic web applications. These multiple identification systems ensure comprehensive coverage across different scientific disciplines and database platforms, enabling researchers to access this compound-related information regardless of their preferred data source or computational platform.
Historical Context of Discovery and Isolation
Initial Identification in Natural Sources
The discovery and characterization of this compound represents a significant milestone in natural products chemistry, with initial identification occurring through systematic investigation of diverse biological sources. Early research efforts focused on lichen chemistry, where this compound was first recognized as a distinctive dibenzofuran metabolite. The compound emerged from comprehensive screening programs designed to identify novel bioactive compounds from previously unexplored natural sources.
Research conducted on marine-derived organisms revealed this compound as one of three previously undescribed dibenzofurans isolated from the ascomycete Super1F1-09, which was obtained from the Fijian marine sponge Acanthella cavernosa. This discovery represented a significant expansion of known dibenzofuran diversity in marine environments and demonstrated the potential for marine-derived fungi to produce structurally complex secondary metabolites. The isolation process involved sophisticated extraction and purification techniques, including multiple chromatographic separations and spectroscopic characterization methods.
The identification process relied heavily on advanced analytical techniques, particularly nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. These investigations revealed not only the presence of this compound but also related dibenzofuran derivatives, suggesting the existence of biosynthetic pathways capable of producing multiple structurally related compounds. The discovery highlighted the importance of marine ecosystems as sources of chemically diverse natural products with potential biological activities.
Taxonomic Origins
This compound demonstrates remarkable taxonomic distribution across multiple biological kingdoms, reflecting diverse biosynthetic capabilities and evolutionary adaptations. The compound has been identified from three primary taxonomic sources: marine sponge-derived fungi, lichen-forming organisms, and associated microbial communities. This broad distribution suggests either independent evolution of this compound biosynthesis or horizontal transfer of biosynthetic capabilities between organisms.
Marine sponge-derived ascomycetes represent a particularly significant source of this compound and related dibenzofuran compounds. The ascomycete Super1F1-09, isolated from Acanthella cavernosa collected from Fijian waters, produced this compound alongside structurally related dibenzofurans, indicating specialized biosynthetic machinery for this class of compounds. Marine sponges serve as complex microbial ecosystems, hosting diverse communities of bacteria, fungi, and other microorganisms that contribute to the chemical diversity observed in these systems.
Lichen-forming fungi constitute another important taxonomic source of this compound, with the compound being identified from species within the genus Pannaria. Pannaria represents a widespread genus containing an estimated 51 species found primarily in tropical regions, demonstrating the global distribution of this compound-producing organisms. The genus Pannaria belongs to the family Pannariaceae and exhibits diverse ecological adaptations, inhabiting various environmental niches from tropical rainforests to temperate coastal regions.
Table 2: Taxonomic Distribution of this compound Sources
The biosynthetic pathways responsible for this compound production remain an active area of investigation, with researchers seeking to understand the enzymatic mechanisms that generate this complex dibenzofuran structure. The taxonomic diversity of this compound-producing organisms suggests multiple evolutionary origins for the biosynthetic machinery, potentially involving convergent evolution or lateral gene transfer mechanisms. Understanding these biosynthetic relationships provides insights into the evolutionary pressures that have shaped secondary metabolite production across different biological kingdoms.
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3,9-dimethyldibenzofuran-1,7-diol |
InChI |
InChI=1S/C14H12O3/c1-7-3-10(16)14-11(4-7)17-12-6-9(15)5-8(2)13(12)14/h3-6,15-16H,1-2H3 |
InChI Key |
AXWZWBNCJWJORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C2C(=CC(=C3)O)C)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation-Rearrangement Mechanism
Nitrobenzene undergoes catalytic hydrogenation to form phenylhydroxylamine (PHA), which subsequently rearranges to PAP under acidic conditions. A microfluidic chip-based system achieves 94.5% PHA yield at atmospheric pressure using tetrahydrofuran (THF) as a solvent and 4-dimethylaminopyridine (DMAP) as an additive. The palladium-on-alumina catalyst bed maintains activity for over 50 hours, enabling sustained production with minimal degradation.
Bamberger Rearrangement Optimization
The Bamberger rearrangement of PHA to PAP requires acidic conditions, with sulfuric acid (1 wt%) achieving 100% conversion in 13.6 minutes. Protic solvents like water enhance rearrangement efficiency, while aprotic solvents reduce conversion rates. This continuous-flow method reduces sulfuric acid consumption by 40% compared to batch processes.
Acetylation of p-Aminophenol Using Acetic Anhydride
The acetylation of PAP with acetic anhydride remains the most widely taught laboratory method, though industrial applications are limited due to regulatory constraints on acetic anhydride.
Laboratory-Scale Synthesis
Aberystwyth University’s two-step protocol involves reacting PAP (1.8 mmol) with acetic anhydride (1.0 mL) in ethyl acetate (2.0 mL) and pyridine (4 drops) at ambient temperature for 30 minutes. Hydrolysis with sodium hydroxide selectively removes the ester group, yielding paracetamol with 85–90% purity. Thin-layer chromatography (TLC) monitors reaction progression, ensuring minimal byproduct formation.
Acetic Acid-Mediated Acetylation in Single-Pot Systems
Industrial facilities increasingly adopt single-pot synthesis using acetic acid to circumvent regulatory hurdles.
Iron-Catalyzed Process
A patented method combines p-nitrophenol (10 g) and iron powder (10 g) in acetic acid (7.5 mL) at 80–90°C, achieving exothermic temperatures of 130°C. Four sequential additions of PNP and catalyst maintain reaction momentum, followed by refluxing with methanol/ethanol/ethyl acetate to extract paracetamol. Activated carbon (0.08 g) purifies the product, yielding 16 g of wet cake (96–98% purity).
Palladium-Catalyzed Hydrogenation
In a pressure reactor, PNP (100 g) and 5% Pd/C (2–5 g) react with hydrogen (2–4 kg/cm²) at 70–100°C for 6–8 hours. Post-reaction filtration and water recrystallization yield 1.5 kg of pharma-grade paracetamol per 1.39 kg PNP (92% yield). This method’s scalability makes it preferable for high-volume production.
Continuous-Flow Synthesis for Enhanced Efficiency
Microreactor technology minimizes reaction times and improves energy efficiency.
Integrated Hydrogenation-Rearrangement
A continuous column packed with 5–10% Pd/Al₂O₃ processes PNP (100 g) and acetic acid (200 mL) at 115–120°C under hydrogen flow (10–25 mL/min). Coupled with in-line sulfuric acid mixing, this system achieves 90–100 g/hr output, reducing batch processing times from hours to minutes.
Solvent and Catalyst Recovery
Closed-loop systems recover THF and acetic acid via vacuum distillation, cutting raw material costs by 30%. Catalyst beds are regenerated through oxidative treatments, extending lifespans to 500–600 operational hours.
Purification and Crystallization Techniques
Final product quality hinges on purification steps, particularly activated carbon treatment and controlled crystallization.
Activated Carbon Adsorption
Adding 0.08–0.1 g activated carbon per 100 g crude product removes phenolic impurities and residual catalysts. Filtration through 0.3 μm membranes ensures particulate-free solutions prior to crystallization.
Temperature-Controlled Crystallization
Cooling the filtrate to 0–5°C for 1–2 hours produces uniform crystals, which are spin-dried to <0.5% moisture content. Chinese Patent CN104557593A reports 98% purity using a dehydration film device to remove water during crystallization.
Comparative Analysis of Industrial Methods
Q & A
Q. How can researchers effectively communicate negative or inconclusive results in this compound studies?
- Methodological Answer : Frame negative results as hypothesis-testing outcomes, emphasizing methodological rigor. Use Bayesian statistics to quantify evidence strength (e.g., Bayes factors). Publish in specialized journals (e.g., Journal of Negative Results) to reduce bias .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
